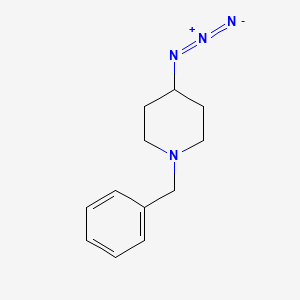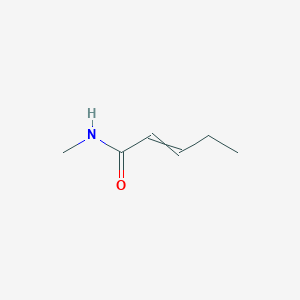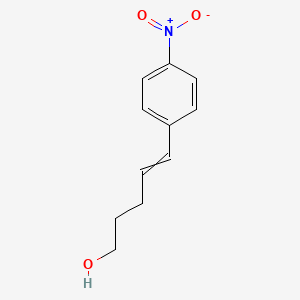![molecular formula C25H12Br4 B14215635 2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene] CAS No. 821785-25-5](/img/structure/B14215635.png)
2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions on the fluorene rings. It is widely used in various scientific and industrial applications due to its high photoluminescence efficiency and good chemical stability .
Preparation Methods
The synthesis of 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] involves multiple steps. Initially, a carbon-carbon bond formation reaction is carried out between diphenylethylene derivatives and bromine to form dibromodiphenylethylene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with acetylene to yield dibromo-2,3,6,7-tetraiodospirobifluorene. Finally, a reduction reaction or other methods are employed to obtain the desired 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] .
Chemical Reactions Analysis
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bromine, palladium catalysts, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Polymerization Tools: The compound is used in the synthesis of polymers with unique properties.
Electroluminescent Devices: Its spirobifluorene linkage helps in decreasing crystallization tendency and increasing color stability by preventing the formation of aggregates or excimers.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] involves its ability to emit blue light when used in electroluminescent devices. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances the overall performance of the devices in which it is used.
Comparison with Similar Compounds
2,3,6,7-Tetrabromo-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
- 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene
- 2,7-Dibromo-9-fluorenone
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
These compounds share similar structural features but differ in their specific applications and properties. For instance, 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is also used in OLEDs but may have different photoluminescence properties .
Properties
CAS No. |
821785-25-5 |
|---|---|
Molecular Formula |
C25H12Br4 |
Molecular Weight |
632.0 g/mol |
IUPAC Name |
2',3',6',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12Br4/c26-21-9-15-16-10-22(27)24(29)12-20(16)25(19(15)11-23(21)28)17-7-3-1-5-13(17)14-6-2-4-8-18(14)25/h1-12H |
InChI Key |
ZREBHJBKBPQAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(=C(C=C5C6=CC(=C(C=C46)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)



oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)

![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)


![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
